molecular formula C19H22ClN3O B11673153 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine

4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine

Cat. No.: B11673153
M. Wt: 343.8 g/mol
InChI Key: GJPFICIJFKKMPE-PDHZICCSSA-N
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Description

4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine is a complex organic compound featuring a piperazine ring substituted with a chlorobenzyl group and a furan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Chlorobenzyl Group: The piperazine core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.

    Introduction of the Furan-2-yl Moiety: The final step involves the condensation of the intermediate with furan-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine involves its interaction with specific molecular targets. The chlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the furan moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzyl)-4-piperidinylmethanol: Similar structure but with a hydroxyl group instead of the imine.

    4-(4-chlorobenzyl)-1H-benzimidazole: Contains a benzimidazole ring instead of the piperazine ring.

    4-(4-chlorobenzyl)-N-(furan-2-ylmethyl)piperazine: Similar but with a different substitution pattern on the piperazine ring.

Uniqueness

4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine is unique due to the combination of its chlorobenzyl and furan-2-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

(E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(furan-2-yl)-2-methylprop-2-en-1-imine

InChI

InChI=1S/C19H22ClN3O/c1-16(13-19-3-2-12-24-19)14-21-23-10-8-22(9-11-23)15-17-4-6-18(20)7-5-17/h2-7,12-14H,8-11,15H2,1H3/b16-13+,21-14+

InChI Key

GJPFICIJFKKMPE-PDHZICCSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=CC1=CC=CO1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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